4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzamide
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Overview
Description
4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzamide is an organic compound that features a bromine atom, an isopropyl group, and a trifluoromethoxy group attached to a benzamide core. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Isopropylation: The addition of an isopropyl group to the nitrogen atom.
Amidation: The formation of the benzamide structure.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, isopropylamine for isopropylation, and trifluoromethoxy reagents for trifluoromethoxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-isopropylbenzamide: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4-Bromo-2-(trifluoromethoxy)benzamide: Lacks the isopropyl group, affecting its reactivity and applications.
N-Isopropyl-2-(trifluoromethoxy)benzamide: Lacks the bromine atom, leading to different substitution patterns and reactivity.
Uniqueness
4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzamide is unique due to the combination of the bromine, isopropyl, and trifluoromethoxy groups, which impart specific physical, chemical, and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-propan-2-yl-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO2/c1-6(2)16-10(17)8-4-3-7(12)5-9(8)18-11(13,14)15/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRNNDCJYSSLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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